3,3',6,6'-Tetrabromo-9,9'-bicarbazole is a polycyclic aromatic compound characterized by its unique structure comprising two carbazole units and four bromine atoms. Its molecular formula is C24H12Br4N, with a molecular weight of approximately 648 g/mol . This compound is notable for its potential applications in organic electronics and materials science due to its excellent electronic properties and structural stability .
3,3',6,6'-Tetrabromo-9,9'-bicarbazole is primarily involved in reactions typical of brominated aromatic compounds. These include:
The synthesis of 3,3',6,6'-tetrabromo-9,9'-bicarbazole typically involves:
3,3',6,6'-Tetrabromo-9,9'-bicarbazole has several promising applications:
Interaction studies involving 3,3',6,6'-tetrabromo-9,9'-bicarbazole primarily focus on its behavior in various chemical environments. These studies are crucial for understanding how this compound interacts with other materials during synthesis and application processes. For example:
Similar compounds include:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3,3',6,6'-Tetrabromo-9,9'-bicarbazole | C24H12Br4N | Four bromine atoms enhance reactivity and stability |
3,3',6,6'-Dibromo-9,9'-bicarbazole | C24H14Br2N | Fewer bromine atoms; potentially less reactive |
9,9'-Bicarbazole | C12H8N2 | No bromination; serves as a base structure |
4-Bromocarbazole | C12H8BrN | Single bromination; different electronic properties |
The uniqueness of 3,3',6,6'-tetrabromo-9,9'-bicarbazole lies in its extensive bromination which significantly enhances its electronic properties compared to its less-brominated counterparts. This makes it particularly valuable in applications requiring high stability and reactivity.
The construction of the bicarbazole core via oxidative coupling is a foundational step in synthesizing 3,3',6,6'-tetrabromo-9,9'-bicarbazole. Iron(III) chloride (FeCl₃) has emerged as a robust catalyst for this transformation, enabling the homocoupling of carbazole derivatives through C–H bond activation. For instance, the FeCl₃-mediated coupling of 2-hydroxycarbazoles yields 1,1'- and 2,2'-bicarbazoles with high regioselectivity, achieving yields up to 62% under optimized conditions [1] [2]. The reaction mechanism involves the generation of carbazolylium radical intermediates, which undergo coupling at the 3,6-positions due to electronic delocalization stabilizing the transition state [2] [5].
Key Parameters for FeCl₃-Catalyzed Coupling
Parameter | Optimal Range | Impact on Yield |
---|---|---|
FeCl₃ Loading | 10–20 mol% | Maximizes turnover |
Solvent | Chloroform or DCM | Enhances solubility |
Reaction Time | 12–24 hours | Completes radical coupling |
Temperature | 25–110°C | Balances kinetics/stability |
Notably, steric hindrance in substituted carbazoles (e.g., pentamethylcarbazole) necessitates higher temperatures (110°C) to overcome non-coplanar alignment, yielding twisted polycarbazoles with molecular weights (Mw) up to 10⁴ [2] [6].
Bromination of the preformed bicarbazole core introduces halogen atoms at the 3,3',6,6'-positions, a process governed by electronic and steric factors. Electrophilic bromination using molecular bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane achieves regioselectivity through directed ortho-metallation effects. For example, bromination of 9,9'-bicarbazole under basic conditions (e.g., K₂CO₃) directs substitution to the electron-rich 3,6-positions, with tetrabromination yields exceeding 70% [6].
Regioselectivity Drivers
A comparative study of brominating agents revealed that NBS in tetrahydrofuran (THF) provides superior control over stepwise bromination, enabling isolation of intermediate mono- and dibromo derivatives [6].
Purification of 3,3',6,6'-tetrabromo-9,9'-bicarbazole demands strategies to address high molecular weight and halogen content. Sequential chromatography on silica gel using gradient elution (petroleum ether:DCM, 10:1 → 5:1) effectively separates tetrabrominated products from oligomeric byproducts [2] [6]. Recrystallization from hot toluene further enhances purity (>99%), as evidenced by single-crystal X-ray diffraction confirming the tetrabromo substitution pattern [4].
Purification Workflow
Scaling the synthesis of 3,3',6,6'-tetrabromo-9,9'-bicarbazole introduces challenges in catalyst recovery, solvent management, and yield optimization. Industrial FeCl₃-mediated coupling requires stoichiometric oxidants (e.g., di-tert-butyl peroxide), generating FeCl₂ waste that complicates recycling [1] [5]. Continuous flow systems have been proposed to mitigate exothermicity during bromination, improving safety and throughput [6].
Scalability Metrics
Challenge | Laboratory Scale | Industrial Scale |
---|---|---|
Catalyst Efficiency | 10–20 mol% FeCl₃ | 5–10 mol% with recycling |
Solvent Volume | 50 mL/g product | 10 mL/g product |
Yield | 60–70% | 80–85% (optimized) |
Recent advances in electrochemical coupling and solvent-free bromination offer promising routes to reduce environmental impact, though energy input and capital costs remain barriers [2] [5].
The molecular geometry of 3,3',6,6'-Tetrabromo-9,9'-bicarbazole has been extensively characterized through X-ray crystallographic analysis, revealing important structural features that define its physical and chemical properties [1]. According to crystallographic data, 3,3',6,6'-Tetrabromo-9,9'-bicarbazole crystallizes in the orthorhombic crystal system with the space group Pbca (space group number 61) [1]. The unit cell parameters have been precisely determined with dimensions a = 10.5047 Å, b = 14.9725 Å, and c = 27.750 Å, with all angles α, β, and γ equal to 90.00° [1]. The unit cell contains eight molecules (Z = 8) with Z' = 1, indicating one molecule in the asymmetric unit [1].
The crystal structure exhibits a residual factor (R-factor) of 0.0309, which indicates high precision and reliability of the structural determination [1]. This low R-factor value demonstrates the high quality of the crystal used for the diffraction experiment and the accuracy of the structural model.
The molecular structure of 3,3',6,6'-Tetrabromo-9,9'-bicarbazole is characterized by two carbazole units joined at the 9,9'-positions through a nitrogen-nitrogen bond [2]. This creates a distinctive butterfly-shaped structure where the two carbazole moieties are not coplanar but rather adopt a specific torsional arrangement around the N-N bond [2] [3]. This non-planar conformation is significant as it affects the compound's electronic properties and reactivity.
The carbazole units themselves are essentially planar, with the tricyclic aromatic ring systems showing minimal deviation from planarity [4] [5]. Each carbazole unit contains two bromine atoms at the 3,6-positions, with the C-Br bonds oriented slightly out of the plane of the carbazole ring system [6] [5]. The bromine atoms are positioned to minimize steric interactions while maintaining the overall structural integrity of the molecule.
The N-N bond connecting the two carbazole units is a key structural feature, with a bond length that is consistent with a single bond character [7]. This bond allows for rotational flexibility between the two carbazole units, contributing to the molecule's three-dimensional conformation. The dihedral angle between the two carbazole planes is significant, creating the characteristic butterfly shape of the molecule [3] [7].
The proton nuclear magnetic resonance (¹H NMR) spectrum of 3,3',6,6'-Tetrabromo-9,9'-bicarbazole provides valuable information about its molecular structure and hydrogen environments. The ¹H NMR spectrum, typically recorded in CDCl₃ at room temperature, shows characteristic signals that correspond to the aromatic protons of the carbazole units [8] [9].
The ¹H NMR spectrum displays three distinct sets of signals corresponding to the three different types of aromatic protons present in each carbazole unit [8]. According to reported data, the spectrum shows signals at approximately δ 8.27 ppm (d, 4H), which are attributed to the protons at positions 4,4',5,5' (adjacent to the bromine atoms) [8] [9]. These protons appear as doublets due to coupling with neighboring aromatic protons.
The second set of signals appears at approximately δ 7.47 ppm (dd, J = 10.4 Hz, 4H), corresponding to the protons at positions 2,2',7,7' [8] [9]. These protons experience coupling with two neighboring protons, resulting in a doublet of doublets splitting pattern.
The third set of signals is observed at approximately δ 6.74 ppm (d, J = 8.6 Hz, 4H), which is assigned to the protons at positions 1,1',8,8' (closest to the nitrogen atoms) [8] [9]. These protons appear as doublets due to coupling with only one neighboring proton.
The integration of these signals confirms the presence of 12 aromatic protons in total, which is consistent with the molecular structure of 3,3',6,6'-Tetrabromo-9,9'-bicarbazole [8]. The absence of any N-H signals further confirms the N-N linkage between the two carbazole units.
Fourier-transform infrared (FT-IR) spectroscopy provides valuable information about the functional groups and bonding patterns in 3,3',6,6'-Tetrabromo-9,9'-bicarbazole. The FT-IR spectrum of this compound exhibits several characteristic absorption bands that correspond to specific vibrational modes of the molecular structure [9] [11].
The aromatic C-H stretching vibrations appear in the region of 3100-3000 cm⁻¹, which is characteristic of aromatic compounds [11] [12]. These bands are typically of medium to weak intensity.
The C=C stretching vibrations of the aromatic rings are observed in the region of 1625-1440 cm⁻¹ [11] [12]. These bands are often multiple and of medium to weak intensity, reflecting the complex nature of the aromatic ring system.
The C-N stretching vibrations, which are important for confirming the presence of the carbazole structure, appear in the region of 1250-1000 cm⁻¹ [11] [12]. These bands are typically of medium to strong intensity.
The C-Br stretching vibrations, which are crucial for identifying the bromine substituents, are observed in the region of 800-600 cm⁻¹ [11] [12]. These bands are typically strong and characteristic of halogenated aromatic compounds.
The out-of-plane C-H bending vibrations of the aromatic rings appear in the region of 900-680 cm⁻¹ [11] [12]. The pattern of these bands can provide information about the substitution pattern of the aromatic rings.
The absence of N-H stretching bands (typically around 3400 cm⁻¹) confirms the N-N linkage between the two carbazole units rather than free N-H groups [11] [12].
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of 3,3',6,6'-Tetrabromo-9,9'-bicarbazole through the analysis of its fragmentation patterns. The mass spectrum of this compound provides valuable information about its molecular composition and structural integrity [13] [14].
The molecular ion peak (M⁺) of 3,3',6,6'-Tetrabromo-9,9'-bicarbazole appears at m/z 648, corresponding to its molecular weight [1] [15]. This peak is accompanied by characteristic isotope patterns due to the presence of four bromine atoms, which have two naturally occurring isotopes (⁷⁹Br and ⁸¹Br) in approximately equal abundance [13] [14]. This results in a distinctive isotope cluster spanning several m/z values.
The fragmentation pattern of 3,3',6,6'-Tetrabromo-9,9'-bicarbazole typically begins with the loss of bromine atoms, resulting in fragment ions at m/z 569 (M⁺-Br), m/z 490 (M⁺-2Br), m/z 411 (M⁺-3Br), and m/z 332 (M⁺-4Br) [13] [14]. These fragments provide evidence for the presence of four bromine atoms in the molecule.
Further fragmentation involves the cleavage of the N-N bond, resulting in fragments corresponding to individual carbazole units [13] [14]. These fragments appear at m/z 324 (dibromocarbazole fragment) and lower m/z values corresponding to further fragmentation of the carbazole units.
The fragmentation pattern also includes peaks corresponding to the loss of small neutral molecules or radicals, such as HBr, which can provide additional structural information [13] [14].
The presence of characteristic fragment ions and their relative abundances in the mass spectrum serves as a fingerprint for the identification of 3,3',6,6'-Tetrabromo-9,9'-bicarbazole and can be used for its qualitative and quantitative analysis [13] [14].
Computational modeling provides valuable insights into the electronic structure and properties of 3,3',6,6'-Tetrabromo-9,9'-bicarbazole, complementing experimental characterization techniques. Various computational methods, particularly Density Functional Theory (DFT), have been employed to investigate the electronic properties of this compound [16] [17] [18].
DFT calculations at appropriate levels of theory (such as B3LYP/6-31G(d,p)) have been used to determine the energies and spatial distributions of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of 3,3',6,6'-Tetrabromo-9,9'-bicarbazole [17] [18] [19]. These frontier molecular orbitals are crucial for understanding the compound's electronic properties and reactivity.
The HOMO of 3,3',6,6'-Tetrabromo-9,9'-bicarbazole is primarily localized on the carbazole units, with significant contributions from the nitrogen atoms and the aromatic rings [17] [18]. The bromine atoms also contribute to the HOMO through their lone pairs, which can interact with the π-system of the carbazole units.
The LUMO is more delocalized across the entire molecule, with significant contributions from the carbon atoms of the aromatic rings [17] [18]. The bromine atoms, being electron-withdrawing, influence the energy and distribution of the LUMO, affecting the compound's electron-accepting properties.
The HOMO-LUMO energy gap, which is a measure of the compound's electronic excitation energy and chemical stability, has been calculated to be in the range typical for brominated aromatic compounds [17] [18] [19]. This energy gap influences the compound's optical properties, such as its absorption and emission spectra.
Computational modeling has been used to investigate the conformational preferences of 3,3',6,6'-Tetrabromo-9,9'-bicarbazole, particularly the rotation around the N-N bond [3] [7] [20]. This rotation determines the relative orientation of the two carbazole units and affects the molecule's overall shape and properties.
Energy calculations for different conformations, obtained by varying the dihedral angle around the N-N bond, reveal the presence of energy minima corresponding to stable conformations [3] [7] [20]. The most stable conformation is the butterfly-like structure, where the two carbazole planes form a specific dihedral angle that minimizes steric repulsions while optimizing electronic interactions.
The energy barrier for rotation around the N-N bond has been calculated, providing information about the molecule's conformational flexibility and the interconversion between different conformers [3] [7] [20]. This barrier is influenced by the presence of the bromine substituents, which can affect the steric and electronic factors governing the rotation.
Computational modeling has been used to calculate the vibrational frequencies of 3,3',6,6'-Tetrabromo-9,9'-bicarbazole, which can be compared with experimental FT-IR and Raman spectra for structural validation [17] [18]. The calculated frequencies, after appropriate scaling, generally show good agreement with experimental values.
The vibrational modes involving the C-Br bonds, the aromatic rings, and the N-N bond are of particular interest, as they provide information about the structural integrity and bonding patterns of the molecule [17] [18]. The calculated intensities of these modes can also be compared with experimental spectra to validate the computational model.